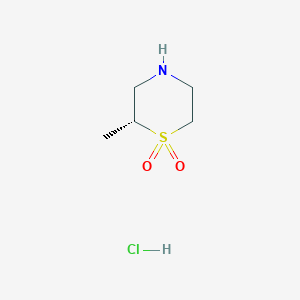

(2R)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. It is a thiomorpholine derivative that has been synthesized through different methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Antagonist and Agonist Activities in Fungicides : Vinclozolin, a dicarboximide fungicide, investigated for potential adverse effects on human male reproduction, uses metabolites that target the androgen receptor (AR). These metabolites, including M1 and M2, inhibit androgen-induced transactivation mediated by the mouse mammary tumor virus promoter. M2, in particular, demonstrates significant potency in this regard (Wong, Kelce, Sar, & Wilson, 1995).

Antimicrobial Activity of Derivatives : Thiomorpholine derivatives, synthesized through nucleophilic substitution reactions, have been studied for their antimicrobial activity. These derivatives aim to increase microbial intracellular concentration and decrease microbial resistance (Kardile & Kalyane, 2010).

Inhibitors of HIV-1 Integrase and Reverse Transcriptase : Magnesium chelating 2-hydroxyisoquinoline-1,3(2H,4H)-diones, including the magnesium complex of these diones, have been tested as inhibitors of HIV-1 integrase and reverse transcriptase ribonuclease H. They exhibit antiviral activities, particularly against HIV-1 in MT-4 cells (Billamboz et al., 2011).

Oxidation and Reaction Studies : The oxidation of 2-methyl-3-ethyl-thiomorpholine and the corresponding hydrochloride with H2O2 has been studied. This leads to the formation of various products including 2-methyl-3-ethyl-thiomorpholine-1-oxide and 2-methyl-3-ethyl-thiomorpholine-1,1-dioxide. These findings are important for understanding the reactivity of alkyl-substituted thiomorpholines (Asinger, Neuray, Wilms, & Saus, 1973).

Synthesis of N-Aryl-Substituted Thiomorpholine-3,5-Diones : A series of N-aryl-substituted thiomorpholine-3,5-diones have been synthesized, with their crystal structures established using X-ray crystallography. The dynamic stereochemistry of these compounds has been studied, contributing valuable information to the field of molecular structure and reactivity (Szawkało, Maurin, Pluciński, & Czarnocki, 2015).

properties

IUPAC Name |

(2R)-2-methyl-1,4-thiazinane 1,1-dioxide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-5-4-6-2-3-9(5,7)8;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQLYHDANQJFBK-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCS1(=O)=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCS1(=O)=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-4-[2-(vinyloxy)ethoxy]benzaldehyde](/img/structure/B2406020.png)

![3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2406026.png)

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B2406027.png)

![(4-Chlorophenyl){4-[(4-chlorophenyl)sulfinyl]butyl}oxo-lambda~4~-sulfane](/img/structure/B2406030.png)

![2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2406034.png)

![N'-(diphenylmethylene)-2-[4-(2-fluorophenyl)piperazino]acetohydrazide](/img/structure/B2406035.png)